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Compound of Interest

Compound Name:
N-(5-bromo-2-

fluorophenyl)acetamide

Cat. No.: B113159 Get Quote

Technical Support Center: N-(5-bromo-2-
fluorophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with N-(5-
bromo-2-fluorophenyl)acetamide.

Characterization Data
A summary of the physical and predicted spectroscopic data for N-(5-bromo-2-
fluorophenyl)acetamide is provided below for easy reference during experimental analysis.

Table 1: Physical and Chemical Properties
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Property Value

CAS Number 88288-12-4

Molecular Formula C₈H₇BrFNO

Molecular Weight 232.05 g/mol

Appearance White to off-white solid (predicted)

Melting Point

Not available. Expected to be in the range of

other halogenated phenylacetamides (e.g., 100-

120 °C).

Boiling Point 328.2 °C at 760 mmHg

Density 1.6 g/cm³

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.2 - 7.8 br s 1H NH

~ 8.1 - 7.9 dd 1H Ar-H

~ 7.3 - 7.1 m 1H Ar-H

~ 7.0 - 6.8 t 1H Ar-H

~ 2.2 s 3H CH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 168 C=O

~ 155 (d, ¹JCF) C-F

~ 130 C-Br

~ 128 (d) Ar-CH

~ 125 (d) Ar-CH

~ 118 (d) Ar-CH

~ 115 C-N

~ 25 CH₃

Table 4: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Medium, Sharp N-H Stretch

~ 3100-3000 Medium Aromatic C-H Stretch

~ 1670 Strong C=O Stretch (Amide I)

~ 1540 Medium N-H Bend (Amide II)

~ 1250 Strong C-N Stretch

~ 1200 Strong C-F Stretch

~ 800-600 Strong C-Br Stretch

Table 5: Predicted Mass Spectrometry Data (EI)
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m/z Relative Intensity Assignment

231/233 High [M]⁺/ [M+2]⁺ (presence of Br)

189/191 Medium [M - C₂H₂O]⁺

110 High [M - Br - C₂H₂O]⁺

43 High [CH₃CO]⁺

Experimental Protocols
Synthesis of N-(5-bromo-2-fluorophenyl)acetamide

This protocol describes a general method for the synthesis of N-(5-bromo-2-
fluorophenyl)acetamide from 5-bromo-2-fluoroaniline.

Materials:

5-bromo-2-fluoroaniline

Acetic anhydride

Pyridine (catalyst)

Dichloromethane (DCM)

1 M HCl solution

Saturated NaHCO₃ solution

Brine

Anhydrous Na₂SO₄

Standard laboratory glassware

Magnetic stirrer and hotplate

Procedure:
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Dissolve 5-bromo-2-fluoroaniline (1 equivalent) in dichloromethane in a round-bottom flask.

Add a catalytic amount of pyridine to the solution.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, transfer the reaction mixture to a separatory funnel.

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄.

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or

ethyl acetate/hexane) to obtain pure N-(5-bromo-2-fluorophenyl)acetamide.

Visualizations

Synthesis Work-up Purification

5-bromo-2-fluoroaniline +
 Acetic Anhydride

Acetylation in DCM
with Pyridine catalyst

Wash with HCl, NaHCO3,
 and Brine Dry with Na2SO4 Solvent Evaporation Recrystallization Pure N-(5-bromo-2-fluorophenyl)acetamide

Click to download full resolution via product page

Caption: Synthesis workflow for N-(5-bromo-2-fluorophenyl)acetamide.
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This section addresses common issues encountered during the characterization of N-(5-
bromo-2-fluorophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the aromatic protons in the ¹H NMR spectrum?

A1: Due to the electron-withdrawing effects of the bromine and fluorine atoms and the amide

group, the aromatic protons are expected to be in the downfield region, typically between 6.8

and 8.1 ppm. The proton ortho to the fluorine and meta to the bromine will likely be the most

downfield.

Q2: How can I confirm the presence of bromine in my sample using mass spectrometry?

A2: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2][3][4] This

results in a characteristic isotopic pattern for any fragment containing a bromine atom, showing

two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2 peaks).[1][2][3][4]

Q3: What are the key characteristic peaks in the IR spectrum for this compound?

A3: The key peaks to look for are the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide

group (Amide I band, ~1670 cm⁻¹), the N-H bend (Amide II band, ~1540 cm⁻¹), the C-F stretch

(~1200 cm⁻¹), and the C-Br stretch (in the fingerprint region, ~800-600 cm⁻¹).[5][6][7]

Troubleshooting Common Characterization Issues

Caption: Troubleshooting decision tree for characterization issues.

NMR Spectroscopy Troubleshooting

Issue: Broad peaks in the ¹H NMR spectrum.

Possible Cause: Poor sample solubility or high concentration.

Troubleshooting:

Ensure the sample is fully dissolved in the NMR solvent.
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Try a different deuterated solvent (e.g., DMSO-d₆ if solubility in CDCl₃ is low).

Prepare a more dilute sample.

Issue: Unexpected peaks in the ¹H or ¹³C NMR spectrum.

Possible Cause: Presence of impurities or residual solvent.

Troubleshooting:

Check for common synthesis impurities such as unreacted 5-bromo-2-fluoroaniline or

residual acetic anhydride.

Compare the unexpected peaks with the known chemical shifts of the solvents used

during synthesis and work-up (e.g., DCM, ethyl acetate, hexane, ethanol).

Further purify the sample by recrystallization or column chromatography.

IR Spectroscopy Troubleshooting

Issue: A broad peak is observed in the 3200-3500 cm⁻¹ region, obscuring the N-H stretch.

Possible Cause: Water contamination in the sample or KBr pellet.

Troubleshooting:

Ensure the sample is thoroughly dried before analysis.

Dry the KBr powder in an oven before preparing the pellet.

Perform the analysis in a dry atmosphere if possible.

Issue: The C=O (Amide I) peak is weak or shifted.

Possible Cause: Low purity of the sample or degradation. Hydrogen bonding can also

cause a shift to lower wavenumbers.

Troubleshooting:
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Assess the purity of the sample using another technique like NMR or TLC.

Consider the possibility of intermolecular hydrogen bonding, especially in a solid-state

IR spectrum.

Mass Spectrometry Troubleshooting

Issue: The molecular ion peak is very weak or absent.

Possible Cause: The molecule is unstable under the ionization conditions (e.g., Electron

Impact) and readily fragments.

Troubleshooting:

Look for characteristic fragment ions, such as the loss of an acetyl group ([M-43]⁺) or a

bromine atom.

If available, use a softer ionization technique like Electrospray Ionization (ESI) or

Chemical Ionization (CI).

Issue: The isotopic pattern for bromine is not a clear 1:1 ratio.

Possible Cause: Overlapping peaks from other fragments or the presence of impurities.

Troubleshooting:

Ensure high resolution of the mass spectrum to resolve overlapping peaks.

Consider the possibility of impurities that may or may not contain bromine, which could

interfere with the isotopic pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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